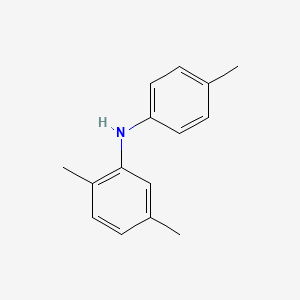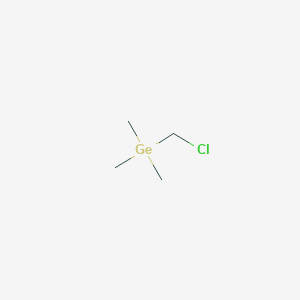![molecular formula C9H8N2O B1609918 1-(1H-ピロロ[3,2-c]ピリジン-3-イル)エタノン CAS No. 460053-60-5](/img/structure/B1609918.png)
1-(1H-ピロロ[3,2-c]ピリジン-3-イル)エタノン
説明
“1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone” is a chemical compound with the CAS Number: 460053-60-5 . It has a molecular weight of 160.18 and its IUPAC name is 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone .
Molecular Structure Analysis
The InChI code for “1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone” is 1S/C9H8N2O/c1-6(12)7-5-11-9-2-3-10-4-8(7)9/h2-5,11H,1H3 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
“1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone” is a solid at room temperature . It should be stored in a refrigerator .科学的研究の応用
1. 紡錘体形成チェックポイントシグナルにおける重要な成分である有糸分裂キナーゼ単極紡錘体1(MPS1)の阻害剤 本化合物は、有糸分裂キナーゼ単極紡錘体1(MPS1)の経口生物学的利用可能な阻害剤の設計に使用されてきました . MPS1は、多くのヒト癌で異常な過剰発現が見られるため、腫瘍学において非常に注目されています .
抗癌活性
1-(1H-ピロロ[3,2-c]ピリジン-3-イル)エタノン誘導体は、HeLa、SGC-7901、MCF-7などのさまざまな癌細胞株に対して強力な抗癌活性を示しています . これらの誘導体は、コルヒチン結合部位阻害剤として設計および合成されました .
チューブリン重合阻害
本化合物は、細胞分裂における重要なプロセスであるチューブリン重合を阻害することが判明しました . これは、新しい抗癌剤開発のための潜在的な候補です .
細胞周期停止の誘導
1-(1H-ピロロ[3,2-c]ピリジン-3-イル)エタノン誘導体は、癌療法でしばしば利用されるメカニズムであるG2 / M期細胞周期停止を引き起こす可能性があります .
アポトーシスの誘導
これらの誘導体は、プログラムされた細胞死の一形態であるアポトーシスを誘導することもでき、抗癌剤としての可能性をさらに高めています .
コルヒチン部位との相互作用
分子モデリング研究では、1-(1H-ピロロ[3,2-c]ピリジン-3-イル)エタノン誘導体が、コルヒチン部位Thrα179およびAsnβ349と水素結合を形成することにより、チューブリンと相互作用することが示唆されています . この相互作用は、新しい薬物の設計に利用できます。
Safety and Hazards
作用機序
Target of Action
The primary targets of 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of biological processes, including cell growth, differentiation, and angiogenesis . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .
Mode of Action
1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound inhibits this process, thereby disrupting the signaling pathways .
Biochemical Pathways
The compound affects the RAS-MEK-ERK, PLCγ, and PI3K-Akt signaling pathways . These pathways regulate various cellular processes, including cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, the compound disrupts these pathways, potentially leading to reduced cell proliferation and migration .
Pharmacokinetics
The compound’smolecular weight is 160.18 , which suggests it may have favorable absorption and distribution characteristics
Result of Action
In vitro studies have shown that 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone can inhibit the proliferation of cancer cells and induce apoptosis . It also significantly inhibited the migration and invasion of cancer cells .
Action Environment
The action of 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is typically stored in a refrigerator Additionally, the compound’s efficacy may be influenced by the presence of other molecules in the cellular environment that can interact with FGFRs
特性
IUPAC Name |
1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6(12)7-5-11-9-2-3-10-4-8(7)9/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSUSEBNIYINGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452045 | |
| Record name | 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
460053-60-5 | |
| Record name | 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



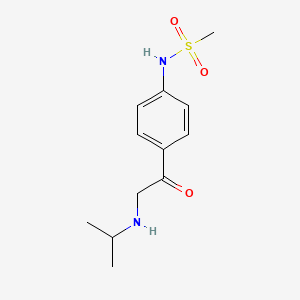
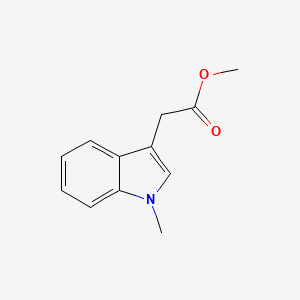
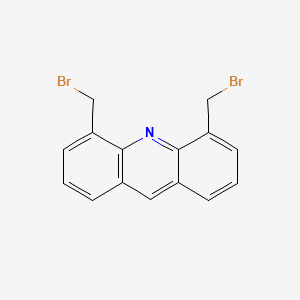

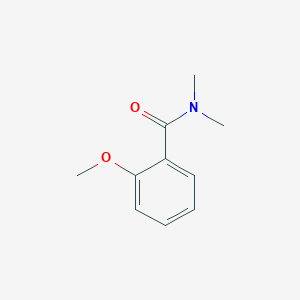
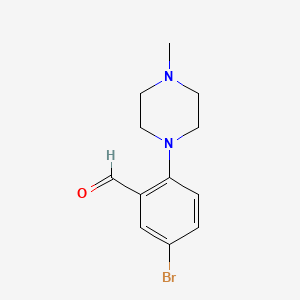
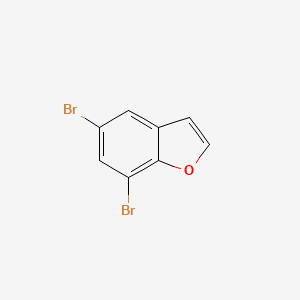
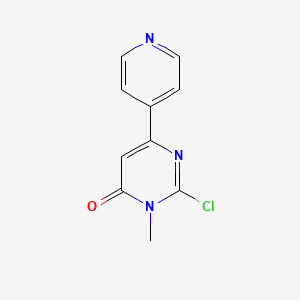

![Oxetane, 3-[(cyclohexyloxy)methyl]-3-ethyl-](/img/structure/B1609850.png)

